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Compound of Interest

Compound Name: Trioctyltin azide

Cat. No.: B8558368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of trioctyltin azide and its key

precursors: trioctyltin chloride, trioctyltin hydride, and sodium azide. The information presented

is intended to aid researchers in the identification, characterization, and quality control of these

compounds. While direct experimental data for the trioctyltin compounds is limited in publicly

available literature, this guide compiles the available information and supplements it with data

from closely related analogues to provide a comprehensive overview.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of trioctyltin azide and its

precursors. Data for trioctyltin chloride and trioctyltin hydride are supplemented with values

from their tributyl analogues, which are expected to have very similar spectroscopic properties,

particularly for the nuclei closest to the tin atom.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Key IR Absorptions (cm⁻¹)
Functional Group
Assignment

Trioctyltin Azide
~2080 (strong, sharp), 2924,

2856, 1466

N₃ asymmetric stretch, C-H

stretch, C-H bend

Trioctyltin Chloride 2920-2960, 2850-2870, ~510 C-H stretch, Sn-C stretch

Trioctyltin Hydride
~1800-1850 (strong, sharp),

2920-2960, 2850-2870
Sn-H stretch, C-H stretch

Sodium Azide ~2040 (strong, sharp) N₃ asymmetric stretch

Table 2: ¹H NMR Spectroscopy Data (Approximate Chemical Shifts, δ ppm)

Compound -CH₂-Sn (α) -CH₂- (β) -(CH₂)₅- -CH₃ (ω) Other

Trioctyltin

Azide
1.0 - 1.2 1.5 - 1.7 1.2 - 1.4 0.8 - 0.9

Trioctyltin

Chloride
1.1 - 1.3 1.6 - 1.8 1.2 - 1.4 0.8 - 0.9

Trioctyltin

Hydride
0.9 - 1.1 1.4 - 1.6 1.2 - 1.4 0.8 - 0.9 ~4.8 (Sn-H)

Sodium Azide - - - - N/A

Table 3: ¹³C NMR Spectroscopy Data (Approximate Chemical Shifts, δ ppm)

Compound -CH₂-Sn (α) -CH₂- (β) -(CH₂)₅- -CH₃ (ω)

Trioctyltin Azide ~10-12 ~28-30 ~22-32 ~14

Trioctyltin

Chloride
~12-15 ~27-29 ~22-32 ~14

Trioctyltin

Hydride
~8-10 ~29-31 ~22-32 ~14

Sodium Azide - - - -
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Table 4: ¹¹⁹Sn NMR Spectroscopy Data (Approximate Chemical Shifts, δ ppm, relative to

(CH₃)₄Sn)

Compound
Approximate Chemical
Shift (δ ppm)

Notes

Trioctyltin Azide +50 to +80
The chemical shift is sensitive

to solvent and concentration.

Trioctyltin Chloride +140 to +160
Generally observed as a sharp

singlet.

Trioctyltin Hydride -80 to -100

Often appears as a doublet

due to coupling with the

directly attached proton

(¹J(¹¹⁹Sn-¹H) ≈ 1750-1950 Hz).

Sodium Azide - N/A

Table 5: Mass Spectrometry (MS) Data

Compound Ionization Method
Key Fragments (m/z) and
Interpretation

Trioctyltin Azide ESI, EI

[M-N₂]⁺, [M-N₃]⁺ (loss of the

azide group), successive loss

of octyl chains. The isotopic

pattern of tin is a key identifier.

Trioctyltin Chloride ESI, EI

[M-Cl]⁺, successive loss of

octyl chains. The presence of

chlorine and tin isotopic

patterns are characteristic.

Trioctyltin Hydride EI
[M-H]⁺, successive loss of

octyl chains.

Sodium Azide ESI [Na]⁺, [N₃]⁻
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are representative and may require optimization based on the specific

instrumentation and sample characteristics.

Infrared (IR) Spectroscopy
Sample Preparation:

Trioctyltin Azide, Chloride, and Hydride: A small drop of the neat liquid is placed between

two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Sodium Azide: A small amount of the solid is finely ground with dry KBr powder and

pressed into a thin, transparent pellet.

Data Acquisition:

Spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

A background spectrum of the clean salt plates or a pure KBr pellet is collected.

The sample is then scanned, typically over a range of 4000-400 cm⁻¹, with a resolution of

4 cm⁻¹.

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Data Analysis:

The positions and relative intensities of the absorption bands are determined.

Characteristic peaks are assigned to specific functional groups (e.g., N₃, Sn-H, C-H).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of the organotin compound or 5-10 mg of sodium azide is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
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A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition:

Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Standard acquisition parameters are used.

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to a

series of singlets.

¹¹⁹Sn NMR: A broadband probe tuned to the ¹¹⁹Sn frequency is used. A wider spectral

width is often necessary due to the large chemical shift range of tin.

Data Analysis:

Chemical shifts (δ) are reported in parts per million (ppm) relative to the reference

standard.

Integration of ¹H NMR signals provides the relative number of protons.

Coupling constants (J) between different nuclei (e.g., ¹¹⁹Sn-¹H, ¹¹⁹Sn-¹³C) are measured in

Hertz (Hz).

Mass Spectrometry (MS)
Sample Preparation:

Electron Ionization (EI): The sample is introduced into the mass spectrometer, often via a

direct insertion probe or gas chromatography (for volatile compounds).

Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent (e.g.,

methanol, acetonitrile) at a low concentration (e.g., 10-100 µM) and infused into the ESI

source.

Data Acquisition:

The mass-to-charge ratio (m/z) of the ions is measured.
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High-resolution mass spectrometry can be used to determine the exact mass and

elemental composition of the ions.

Data Analysis:

The molecular ion peak (M⁺ or [M+H]⁺) is identified.

The fragmentation pattern is analyzed to deduce the structure of the molecule. The

characteristic isotopic distribution of tin (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) is a

key diagnostic feature in the mass spectra of organotin compounds.

Synthesis Workflow
The synthesis of trioctyltin azide from its precursors is a straightforward process. The

following diagram illustrates the typical reaction pathway.

Trioctyltin Chloride

Trioctyltin Azide

Reaction with

Sodium Azide

Sodium Chloride (byproduct)Formation of

Click to download full resolution via product page

Caption: Synthesis of Trioctyltin Azide.

This guide provides a foundational understanding of the spectroscopic properties of trioctyltin
azide and its precursors. For definitive identification and characterization, it is always

recommended to acquire experimental data on the specific samples of interest and compare

them with authenticated reference standards.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Trioctyltin
Azide and Its Precursors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8558368#spectroscopic-comparison-of-trioctyltin-
azide-and-its-precursors]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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